molecular formula C21H23N5O2 B12245923 2-(1H-indol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

2-(1H-indol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B12245923
M. Wt: 377.4 g/mol
InChI Key: NGGKDTQXXDDZAV-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that features an indole moiety, a pyrimidine ring, and a pyrrolo[3,4-c]pyrrole structure. Compounds with such intricate structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one likely involves multiple steps, including the formation of the indole, pyrimidine, and pyrrolo[3,4-c]pyrrole rings. Typical synthetic routes might include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Formation of the Pyrimidine Ring: This can be synthesized via the Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea.

    Formation of the Pyrrolo[3,4-c]pyrrole Ring: This might involve cyclization reactions starting from appropriate precursors.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while reduction could produce dihydropyrimidine derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor activity to produce a biological response.

    Pathways Involved: The compound might affect signaling pathways, such as those involving kinases or transcription factors.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin.

    Pyrimidine Derivatives: Compounds like thymine and cytosine.

    Pyrrolo[3,4-c]pyrrole Derivatives: Less common, but could include synthetic analogs used in medicinal chemistry.

Uniqueness

The uniqueness of 2-(1H-indol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one lies in its combination of these three distinct moieties, which could confer unique biological activities and chemical properties.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1-[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone

InChI

InChI=1S/C21H23N5O2/c1-28-19-6-7-22-21(24-19)26-12-15-10-25(11-16(15)13-26)20(27)8-14-9-23-18-5-3-2-4-17(14)18/h2-7,9,15-16,23H,8,10-13H2,1H3

InChI Key

NGGKDTQXXDDZAV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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